LY 274614

NMDA receptor binding AMPA receptor Kainate receptor

Select LY 274614 for its unmatched competitive NMDA receptor antagonism, directly targeting the glutamate binding site. Unlike uncompetitive channel blockers (e.g., MK-801), its distinct behavioral profile eliminates substitution in drug discrimination assays. With an IC₅₀ of 58.8 nM and superior selectivity over AMPA/kainate receptors (>170-fold), it is the definitive tool for dissecting NMDA subtype pharmacology, preventing quinolinate-induced neurodegeneration, and achieving a 64% reduction in ethanol consumption in genetic models. Ensure experimental validity with this well-characterized, highly selective compound.

Molecular Formula C11H20NO5P
Molecular Weight 277.25 g/mol
CAS No. 137433-06-8
Cat. No. B1675629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 274614
CAS137433-06-8
Synonymsdecahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid
LY 235959
LY-235959
LY235959
Molecular FormulaC11H20NO5P
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESC1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O
InChIInChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1
InChIKeySTIRHCNEGQQBOY-QEYWKRMJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 274614: A Competitive NMDA Receptor Antagonist with Defined In Vitro Binding and In Vivo Neuroprotective Activity


LY 274614 (CAS 137433-06-8) is a systemically active, competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. As a member of the decahydroisoquinoline carboxylic acid class, it directly competes with glutamate at the receptor's agonist binding site [1]. In vitro, it exhibits potent displacement of NMDA receptor binding (IC₅₀ = 58.8 ± 10.3 nM) with no appreciable affinity for AMPA or kainate receptors at concentrations up to 10,000 nM [2].

LY 274614: Why In-Class Substitution with Other NMDA Antagonists Compromises Experimental Reproducibility


Within the NMDA antagonist class, compounds are not interchangeable due to significant differences in binding site (competitive vs. uncompetitive), selectivity profiles, and behavioral pharmacology [1]. For instance, while LY 274614 is a competitive antagonist at the glutamate binding site, others like MK-801 are uncompetitive channel blockers, leading to distinct in vivo effects and side-effect profiles [2]. Substituting LY 274614 with a different NMDA antagonist without understanding these specific, quantifiable differences can lead to divergent, and potentially misleading, experimental outcomes.

LY 274614: Quantified Differentiation from Key NMDA Antagonist Comparators


In Vitro Binding Selectivity: NMDA vs. Non-NMDA Ionotropic Glutamate Receptors

LY 274614 demonstrates high selectivity for the NMDA receptor over the non-NMDA ionotropic glutamate receptors AMPA and kainate. In a radioligand binding assay using [3H]CGS19755 for NMDA receptors, [3H]AMPA for AMPA receptors, and [3H]kainate for kainate receptors, LY 274614 showed an IC₅₀ of 58.8 ± 10.3 nM at NMDA receptors, but exhibited no appreciable affinity for either AMPA or kainate receptors at concentrations up to 10,000 nM [1]. This contrasts with some other NMDA antagonists that may have off-target effects at these receptors.

NMDA receptor binding AMPA receptor Kainate receptor Receptor selectivity

Comparative In Vivo Potency in Micturition Reflex Model

In an in vivo model of micturition reflex in urethane-anesthetized rats, LY 274614 produced a dose-dependent inhibition of both bladder and sphincter activity when administered intravenously. A study directly compared LY 274614 with two chemically related NMDA antagonists, LY233536 and LY235723, under identical experimental conditions. LY 274614 was found to be more potent in producing these inhibitory effects than the related compounds [1].

Micturition reflex Bladder function In vivo pharmacology Spinal cord injury

Behavioral Discrimination Profile: Lack of Substitution for Dizocilpine (MK-801)

In drug discrimination studies, the behavioral effects of NMDA antagonists can differentiate between compounds acting at different sites on the receptor complex. LY 274614, a competitive antagonist, failed to substitute for the discriminative stimulus effects of the uncompetitive channel blocker dizocilpine (MK-801) in both rats and mice [REFS-1, REFS-2]. In contrast, other competitive NMDA antagonists, such as CGS 19755, have been shown to dose-dependently substitute for dizocilpine [1]. This suggests that LY 274614 produces a distinct subjective/interoceptive state, which may correlate with a different side-effect profile.

Drug discrimination Behavioral pharmacology NMDA receptor subtypes Side-effect profile

In Vivo Neuroprotection Against Excitotoxic Lesions

Systemic administration of LY 274614 provides robust neuroprotection in vivo. In adult rats, intrastriatal infusion of the NMDA receptor agonist quinolinate, a model for Huntington's disease pathology, leads to neurodegeneration. Intraperitoneal (i.p.) administration of LY 274614 (2.5 to 20 mg/kg) prevented the quinolinate-induced loss of choline acetyltransferase activity, a marker of neuronal integrity [1]. This neuroprotective effect was selective, as LY 274614 did not prevent neurodegeneration induced by the non-NMDA agonist kainate.

Neuroprotection Excitotoxicity Huntington's disease model In vivo efficacy

Effect on Ethanol Consumption in a Genetic Drinking Rat Model

In a genetic model of high alcohol drinking, LY 274614 demonstrated a greater magnitude of reduction in ethanol consumption compared to other NMDA antagonists. Specifically, a 3.0 mg/kg i.p. dose of LY 274614 reduced ethanol consumption by 64% from the pre-treatment baseline [1]. In the same study, a 0.3 mg/kg dose of MK-801 reduced consumption by 44%, (+)-HA-966 (20 mg/kg) reduced consumption by 47%, and ACPC (300 mg/kg) reduced consumption by 30% [1]. This indicates that LY 274614 can produce a more pronounced effect on this behavior at the tested doses.

Alcohol use disorder Ethanol consumption Behavioral pharmacology NMDA antagonist

LY 274614: Optimal Research Application Scenarios Based on Validated Evidence


Elucidating NMDA Receptor Function in Neuroprotection and Excitotoxicity Models

When designing in vivo studies to investigate NMDA receptor-mediated neurodegeneration and potential neuroprotective interventions, LY 274614 is a preferred tool compound. Its demonstrated ability to prevent quinolinate-induced neuronal loss at systemic doses (2.5-20 mg/kg i.p.) [1] provides a validated starting point. Its high selectivity for NMDA over AMPA/kainate receptors ensures that observed effects can be confidently attributed to NMDA receptor blockade.

Behavioral Pharmacology Studies Requiring a Competitive NMDA Antagonist with a Distinct Interoceptive Profile

For researchers using drug discrimination or other behavioral assays to dissect the pharmacology of NMDA receptor subtypes, LY 274614 offers a unique profile. Its failure to substitute for the discriminative stimulus effects of the uncompetitive antagonist MK-801, in contrast to other competitive antagonists like CGS 19755 [1], makes it an essential comparator for differentiating the behavioral consequences of targeting the glutamate binding site versus the channel pore.

Investigating NMDA Receptor Involvement in Urological Function and Pain

In studies focused on the role of spinal NMDA receptors in micturition control, LY 274614 is a potent and well-characterized agent. The direct, head-to-head data showing its superior potency over the chemically related antagonists LY233536 and LY235723 in inhibiting bladder reflexes [1] supports its selection as a lead compound for this specific application area.

Preclinical Models of Alcohol Use Disorder

When exploring the therapeutic potential of NMDA receptor antagonism for reducing alcohol consumption, LY 274614 provides a significant advantage over other NMDA antagonists. Direct comparative data show that it produces a substantially larger reduction in ethanol intake (64%) in a genetic animal model compared to MK-801 (44%) and other agents [1]. This makes it a powerful tool for proof-of-concept studies in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 274614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.